molecular formula C10H17NO B2489586 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile CAS No. 7178-96-3

2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile

Cat. No.: B2489586
CAS No.: 7178-96-3
M. Wt: 167.252
InChI Key: CAPFEGFDDNRVFW-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.252. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activation in Organic Synthesis

Research indicates that 2-cyclohexen-1-ol can be activated through aluminium-catalysed transfer hydrogenation. This activation enables the substrates to undergo facile conjugate addition, leading to the indirect addition of nucleophiles to allylic alcohols, a process termed as catalytic electronic activation. Specifically, the transformation of 2-cyclohexen-1-ol into 2-(3-hydroxycyclohexyl)-2-methylmalononitrile through a domino Oppenauer/Michael addition/Meerwein–Ponndorf–Verley process is noteworthy, indicating a possible relation to the compound (Black, Edwards, & Williams, 2005).

Photopolymerization and Bio-Based Initiators

In the realm of photopolymerization, a polymerizable difunctional photoinitiator based on the structure of 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropanone and itaconic acid demonstrates significant potential. The substance, synthesized through esterification, shows strong UV absorption capacity and can initiate polymerization of monomers with double bonds. This indicates its applicability in creating more environmentally friendly materials, particularly in sensitive applications like food and medical packaging, suggesting a potential connection to the chemical structure in focus (Zhou, Zhong, & Wang, 2022).

Radical-Mediated Degradation Studies

In the study of radical-mediated degradation of pharmaceutical compounds, 2,2'-azobis(2-methylpropanenitrile) is often utilized. The decomposition of this compound results in a stable product, N-(1-cyano-1-methylethyl)-2-methylpropanamide, which can be detected by liquid chromatography/mass spectrometry. This serves as a marker to confirm the intended function of the compound and to monitor the kinetic formation of free radical species, revealing insights into the stability and degradation pathways of related compounds (Wells-Knecht & Dunn, 2019).

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2,8-11)10(12)6-4-3-5-7-10/h12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPFEGFDDNRVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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